1,1,2,2-Tetrakis(3-bromophenyl)ethene
Description
A Unique Molecular Framework
At the heart of 1,1,2,2-Tetrakis(3-bromophenyl)ethene lies the tetraphenylethylene (B103901) (TPE) core. TPE is a molecule composed of a central ethylene (B1197577) unit double-bonded to four phenyl rings. This arrangement results in a distinctive propeller-like, non-planar three-dimensional structure. nih.gov This structural feature is crucial as it prevents the close packing of molecules in the solid state, a phenomenon known as π–π stacking. nih.gov
A key characteristic of many TPE derivatives is their aggregation-induced emission (AIE) property. rsc.orgchinesechemsoc.org In dilute solutions, these molecules exhibit weak or no fluorescence because the phenyl rings can freely rotate, dissipating energy through non-radiative pathways. nih.govchinesechemsoc.org However, when the molecules aggregate or are in a solid state, the intramolecular rotations are restricted. chinesechemsoc.org This restriction blocks the non-radiative decay channels, forcing the molecules to release energy as light, leading to strong fluorescence. rsc.orgchinesechemsoc.org This "turn-on" fluorescence behavior makes TPE-based materials highly valuable for a variety of applications. researchgate.net
The synthetic accessibility and the ease with which the peripheral phenyl rings can be modified make TPE a versatile building block in materials science. nih.govrsc.org Researchers can introduce various functional groups to the phenyl rings to fine-tune the molecule's electronic, optical, and physical properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H16Br4 |
|---|---|
Molecular Weight |
648.0 g/mol |
IUPAC Name |
1-bromo-3-[1,2,2-tris(3-bromophenyl)ethenyl]benzene |
InChI |
InChI=1S/C26H16Br4/c27-21-9-1-5-17(13-21)25(18-6-2-10-22(28)14-18)26(19-7-3-11-23(29)15-19)20-8-4-12-24(30)16-20/h1-16H |
InChI Key |
HOKLGBCCRZXEGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=C(C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1,1,2,2 Tetrakis 3 Bromophenyl Ethene and Its Functionalized Derivatives
Precursor-Based Synthesis Routes to 1,1,2,2-Tetrakis(3-bromophenyl)ethene
The primary strategy for synthesizing this compound involves the construction of the central carbon-carbon double bond from a suitable ketone precursor. This method ensures the correct placement of the bromine atoms on the phenyl rings prior to the final alkene formation.
The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene. wikipedia.org This reaction is particularly effective for creating sterically hindered alkenes like tetrasubstituted ethenes. youtube.com The synthesis of this compound is achieved through the homocoupling of 3,3'-dibromobenzophenone.
The reaction is mediated by low-valent titanium species, which are typically generated in situ from a titanium chloride salt, such as titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄), and a reducing agent. wikipedia.org Common reducing agents include zinc powder, zinc-copper couple, or lithium aluminum hydride (LiAlH₄). wikipedia.orgnih.gov The reaction is generally performed under an inert atmosphere in a dry ether solvent, most commonly tetrahydrofuran (B95107) (THF), which helps to solubilize the intermediate titanium complexes. wikipedia.org
The mechanism involves two main steps. First, single electron transfer from the low-valent titanium to the carbonyl groups of two ketone molecules leads to the formation of a ketyl radical. Dimerization of these radicals forms a pinacolate (a 1,2-diolate) complex with titanium. wikipedia.orgorganic-chemistry.org The second step is the deoxygenation of this pinacolate intermediate, driven by the high oxophilicity of titanium, which results in the formation of the central ethene double bond and titanium oxides as byproducts. wikipedia.orgorganic-chemistry.org The halide functional groups on the aromatic rings are generally stable and not reduced by the low-valent titanium under these conditions. rsc.org
Table 1: Typical Reagents and Conditions for McMurry Reaction
| Component | Example Reagent/Condition | Function | Reference |
|---|---|---|---|
| Precursor | 3,3'-Dibromobenzophenone | Provides the carbon skeleton and bromo-phenyl groups | rsc.org |
| Titanium Source | TiCl₃ or TiCl₄ | Forms the active low-valent titanium species | wikipedia.orgnih.gov |
| Reducing Agent | Zn powder, Zn-Cu couple, or LiAlH₄ | Reduces the titanium salt to its active low-valent state | wikipedia.orgnih.gov |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Solubilizes intermediates and facilitates electron transfer | wikipedia.org |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with oxygen and moisture | youtube.com |
| Temperature | Reflux | Promotes the deoxygenation of the pinacolate intermediate | nih.gov |
The necessary precursor, 3,3'-dibromobenzophenone, is typically synthesized through electrophilic aromatic substitution. Direct bromination of tetraphenylethene (TPE) is also a possible route to obtain brominated derivatives. However, the directing effects of the phenyl groups on the ethene core must be considered.
When TPE is directly brominated using reagents like molecular bromine in a solvent mixture of glacial acetic acid and dichloromethane, substitution occurs selectively at the para-positions of the phenyl rings. acs.orgnih.gov This preference is attributed to the para-position being the most electron-rich and sterically accessible site for electrophilic attack. acs.orgnih.gov
To obtain the target this compound, the synthetic strategy must therefore focus on introducing the bromine atoms at the meta-positions prior to the McMurry coupling. This is achieved by using 3,3'-dibromobenzophenone as the starting ketone. The synthesis of this precursor typically involves the Friedel-Crafts acylation of bromobenzene (B47551) with 3-bromobenzoyl chloride or related reagents. While direct meta-bromination of certain activated aromatic rings can be achieved under specific conditions, such as with a superacid catalyst like HSbF₆ which protonates a hydroxyl group to create a meta-directing group, this is not the standard approach for TPE itself. stackexchange.com Therefore, the precursor-based route remains the most reliable and widely applied method for synthesizing the meta-brominated isomer.
Post-Synthetic Functionalization Strategies via Aryl C-Br Bonds of this compound
The four carbon-bromine (C-Br) bonds in this compound serve as versatile handles for post-synthetic modification. This allows for the attachment of a wide variety of functional groups through transition-metal-catalyzed cross-coupling reactions, transforming the core structure into more complex and functional materials.
Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The aryl bromide moieties of the title compound are excellent substrates for these transformations.
The Suzuki-Miyaura coupling reaction is a highly efficient method for forming new aryl-aryl bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide. nih.gov This reaction has been successfully applied to brominated tetraphenylethene derivatives to synthesize more extended π-conjugated systems. acs.org
In a typical procedure, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl C-Br bond, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov A variety of palladium sources can be used, with common examples being tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) complexes like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), which are reduced in situ to the active Pd(0) species. acs.orglibretexts.org
Table 2: Typical Reagents and Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagent/Condition | Function | Reference |
|---|---|---|---|
| Substrate | This compound | Aryl halide source | acs.org |
| Coupling Partner | Arylboronic Acid (e.g., Phenylboronic acid) | Source of the new aryl group | nih.gov |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Catalyzes the C-C bond formation | researchgate.netrsc.org |
| Base | K₂CO₃, Na₂CO₃, or Cs₂CO₃ | Activates the boronic acid for transmetalation | acs.orgresearchgate.net |
| Solvent | THF/H₂O, Toluene (B28343), or 1,4-Dioxane | Solubilizes reactants and facilitates the reaction | acs.orgresearchgate.net |
| Temperature | Room Temperature to Reflux | Reaction rate depends on substrate and catalyst activity | nih.gov |
The Sonogashira coupling reaction is the premier method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction provides a direct route to introduce rigid, linear alkynyl moieties onto the tetraphenylethene scaffold, which is useful for constructing materials with specific electronic and photophysical properties.
The reaction is typically co-catalyzed by a palladium complex and a copper(I) salt, such as copper(I) iodide (CuI). wikipedia.org The mechanism is thought to involve two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to the Pd(0) species occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a mild amine base (e.g., triethylamine (B128534) or diisopropylamine) to form a copper(I) acetylide. wikipedia.orgjk-sci.com This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to afford the aryl-alkyne product and regenerate the Pd(0) catalyst. wikipedia.org Aryl bromides are effective substrates for this reaction, making this compound an ideal candidate for tetra-alkynylation. jk-sci.com
Table 3: Typical Reagents and Conditions for Sonogashira Coupling
| Component | Example Reagent/Condition | Function | Reference |
|---|---|---|---|
| Substrate | This compound | Aryl halide source | wikipedia.org |
| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | Source of the alkynyl group | wikipedia.org |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Primary catalyst for the cross-coupling | libretexts.orgjk-sci.com |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne and increases reaction rate | wikipedia.orgjk-sci.com |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as a solvent and deprotonates the alkyne | jk-sci.com |
| Solvent | THF or DMF | Solubilizes reactants | jk-sci.com |
Palladium-Catalyzed Cross-Coupling Reactions
Heck Coupling for Styrenyl Linkages
The Heck reaction, a palladium-catalyzed carbon-carbon bond formation, is a cornerstone of modern organic synthesis for creating substituted alkenes from unsaturated halides and alkenes. wikipedia.orgorganic-chemistry.org This reaction typically involves an aryl or vinyl halide, an alkene, a base, and a palladium catalyst. wikipedia.org The catalytic cycle is understood to proceed through oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product. wikipedia.orglibretexts.org
Key components for such a transformation would include:
Palladium Precatalyst : Common choices include Pd(OAc)₂, Pd₂(dba)₃, or tetrakis(triphenylphosphine)palladium(0). wikipedia.org
Ligand : Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.
Base : Bases such as triethylamine, potassium carbonate, or sodium acetate (B1210297) are used to neutralize the hydrogen halide formed during the reaction. wikipedia.org
Solvent : A polar aprotic solvent like DMF, DMAc, or NMP is often employed.
The steric hindrance around the bromine atoms on the this compound core would present a significant challenge, likely requiring carefully optimized reaction conditions, including higher temperatures and potentially specialized catalyst systems, to achieve full substitution. The reaction of sterically hindered polyhalogenated compounds, such as tetrabromothiophene, has been shown to proceed sequentially, allowing for the controlled synthesis of variably substituted products. nih.gov A similar controlled or sequential reactivity might be expected for this compound.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions, particularly Ullmann-type couplings, are fundamental methods for forming carbon-heteroatom bonds. wikipedia.orgwikipedia.org These reactions are essential for introducing nitrogen, oxygen, and other functionalities onto aryl halides.
Ullmann-Type Coupling for Heteroatom Linkages (e.g., nitrogen, oxygen)
The Ullmann condensation is a copper-promoted reaction that converts aryl halides into aryl ethers, aryl amines, and aryl thioethers. wikipedia.org Traditional Ullmann reactions often require high temperatures (frequently over 200 °C) and stoichiometric amounts of copper, typically in high-boiling polar solvents like DMF, nitrobenzene, or N-methylpyrrolidone. wikipedia.orgbyjus.com
The reaction mechanism for these C-N and C-O bond formations generally involves the reaction of a copper(I) alkoxide or amide with the aryl halide. wikipedia.org Modern advancements have introduced the use of ligands to facilitate the reaction under milder conditions.
C-N Bond Formation (Goldberg Reaction) : This variant of the Ullmann condensation involves the coupling of an aryl halide with an amine. wikipedia.org For a substrate like this compound, this would entail reacting it with an amine in the presence of a copper catalyst and a base. The reactivity of aryl halides in Ullmann couplings typically follows the order Ar-I > Ar-Br > Ar-Cl. wikipedia.org
C-O Bond Formation (Ullmann Ether Synthesis) : This involves the reaction of an aryl halide with an alcohol or phenol (B47542) to form a diaryl ether or an alkyl aryl ether. wikipedia.orgorganic-chemistry.org The derivatization of this compound via this method would require coupling with a suitable alcohol or phenol under copper catalysis.
Detailed experimental data for the Ullmann-type coupling on this compound is not prevalent in the surveyed literature. However, studies on other aryl halides show that a variety of ligands, including diamines and amino acids, can promote these reactions at lower temperatures. nih.govmdpi.com
Cyano Functionalization via CuCN
The direct substitution of an aryl bromide with a cyano group is known as the Rosenmund-von Braun reaction. This transformation traditionally requires high temperatures and the use of stoichiometric copper(I) cyanide (CuCN). A significant challenge with this method is often the difficult separation of the product from copper byproducts.
More recent methodologies have focused on developing catalytic systems that operate under milder conditions. For instance, a copper-catalyzed domino halogen exchange-cyanation procedure has been developed for aryl bromides. This method uses catalytic amounts of CuI, a diamine ligand, and a cyanide source like NaCN in a non-polar solvent such as toluene. organic-chemistry.orgnih.gov This approach offers improved functional group compatibility and simplifies product purification. organic-chemistry.orgnih.gov The application of such a system to this compound could provide a pathway to its corresponding tetracyano derivative, a potentially valuable building block for functional materials.
Optimization of Reaction Conditions and Catalyst Systems for Derivatization
Ligand Effects in Palladium Catalysis
In palladium-catalyzed cross-coupling reactions like the Heck reaction, the ligand plays a critical role in the catalytic cycle. It influences the rate of oxidative addition and reductive elimination, stabilizes the active Pd(0) species, and can affect the regioselectivity and stereoselectivity of the reaction. nih.govnih.gov
For challenging substrates, such as aryl bromides, specialized ligands are often necessary to achieve good yields. N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands due to their strong σ-donating ability, which promotes oxidative addition, and their thermal stability, making them suitable for reactions requiring high temperatures. mdpi.com The use of tetrahydropyrimidinium salts as NHC precursors has been shown to be effective in the Heck coupling of aryl bromides in aqueous media. mdpi.comnih.gov
The steric and electronic properties of phosphine ligands also have a profound impact. Bulky, electron-rich phosphines can accelerate the key steps in the catalytic cycle. For a poly-brominated substrate, the choice of ligand would need to be carefully balanced to promote reactivity at the four bromide sites without leading to catalyst decomposition.
Table 1: Representative Ligands in Palladium-Catalyzed Cross-Coupling
| Ligand Type | Example(s) | Typical Application/Advantage |
| Monodentate Phosphines | Triphenylphosphine | General purpose, widely used in Heck reactions. wikipedia.org |
| Bidentate Phosphines | BINAP | Used in asymmetric catalysis. wikipedia.org |
| N-Heterocyclic Carbenes (NHCs) | Imidazolium/Pyrimidinium Salts | High thermal stability, effective for less reactive halides. mdpi.com |
| Buchwald-Type Ligands | Dialkylbiaryl phosphines | Highly active for a broad range of cross-couplings. |
Solvent Selection and Its Influence on Reaction Efficiency
The solvent is a critical parameter in transition-metal-catalyzed reactions, influencing reaction rates, selectivity, and catalyst stability. whiterose.ac.ukrsc.org For cross-coupling reactions, the solvent must be capable of dissolving a range of components, including organic substrates, organometallic intermediates, and inorganic bases. whiterose.ac.uk
Dipolar aprotic solvents such as DMF, DMAc, NMP, and acetonitrile (B52724) are common choices for Heck and Ullmann reactions because they can dissolve the various reactants and stabilize charged intermediates in the catalytic cycle. wikipedia.orgwhiterose.ac.uk The choice of solvent can also influence the reactivity pathway. For example, in certain Pd-catalyzed couplings of substrates with multiple leaving groups, switching from a nonpolar solvent like toluene to a polar one like DMF can invert the chemoselectivity of the reaction. nih.gov For the derivatization of this compound, a high-boiling point solvent would likely be necessary to provide the thermal energy required to overcome the activation barriers for the reaction at the sterically hindered bromide positions.
Table 2: Common Solvents for Cross-Coupling Reactions
| Solvent | Type | Boiling Point (°C) | Common Use |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Heck, Ullmann, Suzuki reactions. wikipedia.orgwhiterose.ac.uk |
| Toluene | Nonpolar | 111 | Suzuki, Stille, and domino cyanation reactions. organic-chemistry.orgnih.gov |
| Acetonitrile | Polar Aprotic | 82 | Suzuki, Heck reactions. nih.gov |
| 1,4-Dioxane | Polar Aprotic | 101 | Suzuki, Heck reactions. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | Ullmann reactions requiring high temperatures. wikipedia.org |
| Water | Polar Protic | 100 | Often used in mixtures for greener reaction conditions. nih.gov |
Temperature and Time Profiles for Maximizing Yield and Selectivity
The optimization of reaction temperature and time is a critical factor in the synthesis of this compound and its derivatives, directly influencing the reaction's yield, selectivity, and the formation of byproducts. The primary synthetic strategies, including McMurry coupling for the core ethene structure and subsequent palladium-catalyzed reactions for functionalization, each have distinct temporal and thermal requirements for achieving optimal outcomes.
McMurry Coupling Reaction
The McMurry reaction, a key method for creating the sterically hindered tetraphenylethylene (B103901) (TPE) core, involves the reductive coupling of two ketone molecules using a low-valent titanium reagent. The formation of this reagent and the subsequent coupling are highly dependent on temperature and reaction duration.
A general procedure involves a two-stage temperature profile. mdpi.com Initially, the active low-valent titanium species is prepared by reducing titanium tetrachloride (TiCl₄) with a reducing agent like zinc powder in a dry, inert solvent such as tetrahydrofuran (THF). mdpi.comnih.gov This initial step is often performed at a reduced temperature, ranging from 0 °C to room temperature, to control the exothermic reaction upon adding TiCl₄. nih.govrsc.org Following the addition, the mixture is typically heated to reflux for a period of one to several hours to ensure the complete formation of the active titanium complex. mdpi.comrsc.org
Once the low-valent titanium reagent is formed, the ketone precursor is introduced, and the reaction mixture is again heated to reflux. mdpi.com The coupling reaction itself generally requires prolonged heating, often for several hours, to drive the deoxygenation and coupling process to completion, overcoming the steric hindrance of the aryl ketones. rsc.org Insufficient reaction time or temperature can lead to incomplete conversion and the isolation of pinacol (B44631) intermediates rather than the desired alkene. rsc.org The progress of the reaction is typically monitored by thin-layer chromatography (TLC) to determine the optimal endpoint. nih.gov
Table 1: Representative Temperature and Time Profile for McMurry Coupling
| Reaction Stage | Temperature | Duration | Purpose |
|---|---|---|---|
| 1. Formation of Low-Valent Titanium Reagent | Initial addition at 0 °C to Room Temperature, followed by Reflux | ~2 hours at Reflux | To generate the active Ti(0) species for coupling. mdpi.com |
| 2. Reductive Coupling of Ketone | Reflux | 2 to several hours | To facilitate the C=C bond formation and deoxygenation. mdpi.comrsc.org |
Functionalization via Cross-Coupling Reactions
The bromo-substituents on the phenyl rings of 1,1,2,2-tetrakis(phenyl)ethene serve as versatile handles for further functionalization, primarily through palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings. The temperature and time profiles for these reactions are highly variable and depend on the specific substrates, catalyst system, and base used.
For instance, the bromination of a tetraphenylethylene core to produce its tetra-bromo derivative can be optimized to proceed over approximately 2 hours. nih.govacs.org Subsequent functionalization via Suzuki coupling to introduce new aryl or heteroaryl groups often requires more extended reaction times and elevated temperatures. A typical Suzuki reaction involving a bromo-TPE derivative may be refluxed for as long as 48 hours to ensure a high degree of substitution. nih.gov
However, advancements in catalyst systems have enabled some cross-coupling reactions to proceed under significantly milder conditions. Thallium-based compounds, when used as the base, can lower the required temperature for Suzuki couplings from a typical 50-80 °C to room temperature (approx. 20 °C). libretexts.org Modern catalyst systems have been developed that facilitate the Suzuki coupling of various aryl bromides at room temperature, offering improved functional group tolerance and energy efficiency. nih.govnih.gov
Sonogashira coupling, used to introduce alkyne functionalities, also demonstrates this dependence on optimized thermal and temporal conditions. The reaction of 1,1,2,2-tetrakis(4-bromophenyl)ethene (B1631156) with an alkyne has been performed using a staged heating profile, initially warming to 60 °C before being held at 80 °C for 24 hours to maximize the yield of the tetra-alkyne product. rsc.org
Table 2: Example Temperature and Time Profiles for Functionalization Reactions
| Reaction Type | Substrate Example | Temperature | Duration | Reference |
|---|---|---|---|---|
| Bromination | Tetraphenylethylene | Not specified | ~2 hours | nih.govacs.org |
| Suzuki Coupling | Tetrakis(4-bromophenyl)ethylene | Reflux | 48 hours | nih.gov |
| Suzuki Coupling | General Alkyl Bromides | Room Temperature | Not specified | nih.gov |
| Sonogashira Coupling | 1,1,2,2-Tetrakis(4-bromophenyl)ethene | 60 °C then 80 °C | 24 hours | rsc.org |
Advanced Structural and Spectroscopic Elucidation of 1,1,2,2 Tetrakis 3 Bromophenyl Ethene and Its Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 1,1,2,2-Tetrakis(3-bromophenyl)ethene. By analyzing the chemical shifts and coupling patterns in both proton and carbon-13 NMR spectra, detailed information about the connectivity of atoms and the conformational arrangement of the molecule can be obtained.
The ¹H NMR spectrum of this compound provides valuable information about the chemical environment of the hydrogen atoms in the molecule. The substitution pattern on the four phenyl rings dictates the number of distinct proton signals and their multiplicities. For a 3-bromophenyl substituent, there are four aromatic protons on each ring. Due to the free rotation around the single bonds connecting the phenyl groups to the ethene core, the four phenyl groups are chemically equivalent at room temperature.
The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet pattern arising from the spin-spin coupling between the non-equivalent protons on the phenyl rings. The protons ortho, meta, and para to the bromine atom and the vinyl group will each have a unique chemical shift. The integration of these signals would confirm the presence of 16 aromatic protons in total. The absence of any other signals would indicate a high degree of isomeric purity.
Table 1: Predicted ¹H NMR Data for this compound This table is based on theoretical predictions and data from analogous compounds as specific experimental data for this exact isomer is not readily available in the searched literature.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 7.5 | Multiplet | 16H |
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will show distinct signals for the ethylenic carbons and the carbons of the four phenyl rings.
The two sp² hybridized carbons of the central ethene double bond are expected to appear in the downfield region of the spectrum, typically between 140 and 150 ppm. The four phenyl rings will give rise to six distinct signals for the aromatic carbons, as the carbon atoms are in different chemical environments relative to the bromine atom and the point of attachment to the ethene core. The carbon atom directly bonded to the bromine atom (C-Br) will be significantly influenced by the electronegativity of bromine and will appear at a characteristic chemical shift. The other aromatic carbons will have shifts determined by their position on the ring.
Table 2: Predicted ¹³C NMR Data for this compound This table is based on theoretical predictions and data from analogous compounds as specific experimental data for this exact isomer is not readily available in the searched literature.
| Carbon Type | Predicted Chemical Shift (ppm) |
| C=C (Ethene) | 140 - 145 |
| C-Br (Aromatic) | 120 - 125 |
| C-H (Aromatic) | 125 - 135 |
| C-C (Aromatic, ipso) | 140 - 145 |
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers a "fingerprint" of the molecule by probing its vibrational modes. These techniques are instrumental in identifying the functional groups present in this compound.
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:
Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
C=C Stretching (Aromatic and Ethene): The stretching vibrations of the carbon-carbon double bonds in the phenyl rings and the central ethene unit are expected to cause absorptions in the 1600-1450 cm⁻¹ region.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is a key characteristic and typically appears in the lower frequency region of the spectrum, around 600-500 cm⁻¹.
Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the 900-675 cm⁻¹ range, and their positions can provide information about the substitution pattern of the benzene (B151609) ring.
Table 3: Predicted FTIR Data for this compound This table is based on theoretical predictions and data from analogous compounds as specific experimental data for this exact isomer is not readily available in the searched literature.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C=C Stretch (Ethene) | ~1650 |
| C-Br Stretch | 600 - 500 |
| Aromatic C-H Bend | 900 - 675 |
Mass Spectrometry for Precise Molecular Compositional Analysis
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of four bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic isotopic cluster. The relative intensities of the peaks in this cluster (M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺, [M+8]⁺) would follow a binomial distribution, providing a definitive confirmation of the presence of four bromine atoms in the molecule.
Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule would likely involve the loss of bromine atoms or the cleavage of the phenyl groups from the ethene core.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [C₂₆H₁₆⁷⁹Br₄]⁺ | 644 | Molecular ion with four ⁷⁹Br isotopes |
| [C₂₆H₁₆⁷⁹Br₃⁸¹Br₁]⁺ | 646 | Molecular ion with three ⁷⁹Br and one ⁸¹Br |
| [C₂₆H₁₆⁷⁹Br₂⁸¹Br₂]⁺ | 648 | Molecular ion with two ⁷⁹Br and two ⁸¹Br |
| [C₂₆H₁₆⁷⁹Br₁⁸¹Br₃]⁺ | 650 | Molecular ion with one ⁷⁹Br and three ⁸¹Br |
| [C₂₆H₁₆⁸¹Br₄]⁺ | 652 | Molecular ion with four ⁸¹Br isotopes |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a synthesized compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 0.001 Da). This precision allows for the determination of a unique molecular formula from the exact mass.
For this compound, the molecular formula is C₂₆H₁₆Br₄. Due to the presence of multiple bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance), the mass spectrum exhibits a characteristic isotopic pattern. HRMS analysis would target the most abundant isotopic combination or the monoisotopic mass to confirm the formula. The calculated exact mass provides a theoretical value that is compared against the experimentally measured value to validate the compound's identity.
Table 1: Theoretical Mass Data for C₂₆H₁₆Br₄
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₆H₁₆Br₄ |
| Average Mass | 648.02 g/mol |
The experimental observation of a molecular ion peak in the HRMS spectrum that matches the calculated monoisotopic mass to within a few parts per million (ppm) provides definitive evidence of the compound's successful synthesis and purity from a compositional standpoint.
MALDI-TOF Mass Spectrometry for Larger Derivatives
While HRMS is ideal for the core molecule, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of larger molecules, such as polymers, dendrimers, or other macromolecules derived from the this compound monomer. This technique is a soft ionization method that allows for the analysis of large, non-volatile, and fragile molecules with minimal fragmentation.
In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, typically by proton transfer. These newly formed ions are then accelerated by an electric field into a long flight tube. Because all ions are given the same kinetic energy, their velocity is dependent on their mass; lighter ions travel faster and reach the detector first. The time it takes for an ion to travel the length of the tube is measured and used to calculate its mass-to-charge ratio. The "time-of-flight" principle allows for a very high mass range, making it ideal for characterizing the large architectures that can be built from tetraphenylethylene-based units.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, revealing precise details about its conformation, bond parameters, and how it arranges in a crystal lattice.
Single-Crystal X-ray Diffraction (SXRD) for Bond Lengths, Angles, and Torsion
Single-Crystal X-ray Diffraction (SXRD) is the gold standard for determining the exact atomic arrangement of a crystalline compound. While specific crystallographic data for the 3-bromo isomer is not publicly available, the data from the closely related isomer, 1,1,2,2-tetrakis(4-bromophenyl)ethene (B1631156) , provides a reliable model for the expected structural parameters.
In these structures, the central carbon-carbon double bond (C=C) is typically around 1.34-1.35 Å. The single bonds connecting the central ethene unit to the phenyl rings (C-C) are in the range of 1.48-1.50 Å. The carbon-bromine (C-Br) bond lengths are consistently found to be approximately 1.90 Å. The bond angles around the sp² hybridized central carbon atoms deviate slightly from the ideal 120° due to steric strain. The most significant structural feature revealed by SXRD is the torsion (or dihedral) angles of the phenyl rings relative to the central ethene plane. Due to severe steric hindrance between the ortho-hydrogens of the four phenyl rings, the molecule adopts a non-planar, propeller-like shape. The phenyl rings are twisted out of the plane of the central double bond by significant angles, typically ranging from 40° to 60°.
Table 2: Representative Crystallographic Data for the Analog 1,1,2,2-Tetrakis(4-bromophenyl)ethene
| Parameter | Description | Typical Value |
|---|---|---|
| Bond Lengths | ||
| C=C | Central ethene double bond | ~1.35 Å |
| C-C | Bond between ethene and phenyl ring | ~1.49 Å |
| C-Br | Bond between phenyl ring and bromine | ~1.90 Å |
| Bond Angles | ||
| C-C=C | Angle within the central ethene unit | ~114-116° |
| Torsion Angles |
Note: Data is based on typical values for tetraphenylethylene (B103901) derivatives, particularly the 4-bromo isomer, and serves as an expected reference for the 3-bromo isomer.
Powder X-ray Diffraction (PXRD) for Bulk Phase Purity and Crystallinity
The PXRD pattern is a plot of X-ray intensity versus the diffraction angle (2θ). It serves as a unique "fingerprint" for a specific crystalline solid. The experimental PXRD pattern of a newly synthesized batch of this compound would be compared to a theoretical pattern simulated from the SXRD data. A perfect match between the peak positions and relative intensities confirms the phase purity of the bulk sample. The sharpness of the diffraction peaks is also an indicator of the material's crystallinity; sharp, well-defined peaks suggest a highly ordered crystalline material, whereas broad humps indicate the presence of amorphous or poorly crystalline content.
Advanced Spectroscopic Techniques for Electronic and Optical Properties
Advanced spectroscopic techniques, such as UV-visible absorption and photoluminescence (PL) spectroscopy, are used to probe the electronic transitions and emissive properties of the molecule. Tetraphenylethylene and its derivatives are famous for a phenomenon known as Aggregation-Induced Emission (AIE).
In dilute solutions, molecules like this compound are typically poor emitters of light. Upon excitation with UV light, the absorbed energy is efficiently dissipated through non-radiative pathways, specifically the free intramolecular rotation of the four phenyl rings around the C-C single bonds. However, when the molecules are in an aggregated state (e.g., in the solid state, in a poor solvent, or at high concentration), these intramolecular rotations are physically restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited molecule to release its energy through a radiative pathway, resulting in strong fluorescence.
The presence of bromine atoms can further modulate the electronic and optical properties. The "heavy atom effect" of bromine can enhance intersystem crossing—the transition from an excited singlet state to a triplet state. This may lead to interesting photophysical behaviors, including phosphorescence or thermally activated delayed fluorescence (TADF), making these materials interesting for applications in organic light-emitting diodes (OLEDs) and sensors.
UV-Vis Absorption Spectroscopy for Electronic Transitions
Inferences can be drawn from the general photophysical behavior of the parent compound, tetraphenylethylene (TPE), and its various derivatives. TPE and its derivatives are known to exhibit absorption bands in the ultraviolet region, which are attributed to π-π* electronic transitions within the conjugated system of the molecule. The position and intensity of these absorption bands are influenced by the nature and position of substituents on the phenyl rings.
For comparison, the isomer 1,1,2,2-tetrakis(4-bromophenyl)ethene generally displays absorption characteristics typical of TPE derivatives, which are known to possess aggregation-induced emission (AIE) properties. The electronic transitions in these molecules are associated with the π-conjugated core.
Steady-State and Time-Resolved Fluorescence Spectroscopy for Emission Characteristics and Quantum Yields
Specific experimental data on the steady-state and time-resolved fluorescence spectroscopy of this compound, including emission maxima (λem), fluorescence quantum yields (ΦF), and fluorescence lifetimes (τ), could not be located in publicly accessible research.
However, the broader class of tetraphenylethylene derivatives is well-documented to exhibit aggregation-induced emission (AIE). rsc.org This phenomenon is characterized by weak or no fluorescence in dilute solutions but strong emission in the aggregated state or in the solid state. This behavior is attributed to the restriction of intramolecular rotations (RIR) in the aggregated form, which blocks non-radiative decay channels and promotes radiative emission. It is plausible that this compound would also exhibit AIE characteristics.
The study of related AIE-active TPE derivatives often involves investigating their photophysical properties in solvent mixtures of varying polarities (e.g., THF/water) to induce aggregation and characterize the resulting emission. rsc.org Time-resolved fluorescence spectroscopy is a crucial technique in these studies to determine the excited-state lifetime, providing insights into the dynamics of the de-excitation processes.
Due to the lack of specific experimental data for this compound, a data table for its photophysical properties cannot be generated at this time.
Computational and Theoretical Investigations of 1,1,2,2 Tetrakis 3 Bromophenyl Ethene
Density Functional Theory (DFT) for Ground State Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the ground-state properties of molecules with a favorable balance between accuracy and computational cost.
For 1,1,2,2-tetrakis(3-bromophenyl)ethene, the HOMO is expected to be primarily localized on the electron-rich tetraphenylethene core, while the LUMO may have significant contributions from the bromophenyl groups. The precise energy levels and topologies are influenced by the substitution pattern of the bromine atoms on the phenyl rings.
Theoretical studies on similar donor-acceptor systems have shown that the substitution pattern (ortho, meta, para) significantly affects the FMO energy levels. researchgate.net In a comparative context, for a series of substituted diphenylsulphone derivatives, the HOMO energy level was found to increase in the order of ortho < meta < para substitution, while the LUMO energy levels showed a monotonous increase from para to meta to ortho. researchgate.net While direct values for this compound are not available, a similar trend could be anticipated, highlighting the importance of the meta-positioning of the bromine atoms in tuning the electronic properties.
| Isomer | Expected Relative HOMO Energy | Expected Relative LUMO Energy |
|---|---|---|
| ortho-substituted | Lowest | Highest |
| meta-substituted (e.g., this compound) | Intermediate | Intermediate |
| para-substituted | Highest | Lowest |
The charge distribution within a molecule provides insight into its polarity and reactivity. A molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.
For this compound, an MEP analysis would likely reveal regions of negative potential (electron-rich) associated with the π-systems of the phenyl rings and the lone pairs of the bromine atoms. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms. The bromine atoms, being electronegative, would also influence the charge distribution on the phenyl rings, creating localized areas of varying potential. This information is crucial for understanding how the molecule interacts with other chemical species.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Rationalization
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules. chemrxiv.orgnih.gov It allows for the prediction of absorption and emission spectra, providing a theoretical basis for understanding the photophysical behavior of a compound.
A TD-DFT study of this compound would provide valuable information on its electronic transitions. The calculations would yield the energies of various excited states, the oscillator strengths of the transitions (which determine the intensity of absorption peaks), and the nature of the transitions (e.g., π-π* or charge transfer). This would allow for a rationalization of the molecule's expected absorption and fluorescence properties. The influence of the bromine atoms and their meta-positioning on the excited-state characteristics could be systematically investigated.
Molecular Dynamics Simulations for Conformational Dynamics and Rotational Freedom
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape and dynamics of a molecule.
For this compound, the four phenyl rings attached to the central ethene core possess rotational freedom. MD simulations would allow for the exploration of the different possible conformations of the molecule and the energy barriers associated with the rotation of the phenyl rings. Understanding these conformational dynamics is important as they can significantly impact the molecule's packing in the solid state and its photophysical properties, such as aggregation-induced emission (AIE), a phenomenon observed in many tetraphenylethene derivatives.
Quantum Chemical Topology and Intermolecular Interaction Studies (e.g., NCI, QTAIM)
Quantum Chemical Topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis, are used to characterize and visualize intermolecular interactions. rsc.org These methods are based on the analysis of the electron density and its derivatives.
In the context of this compound, these methods would be invaluable for studying potential non-covalent interactions in molecular aggregates or crystals. Of particular interest would be the analysis of halogen bonding, where the bromine atoms act as electrophilic regions (σ-holes) and can interact with nucleophilic sites on neighboring molecules. QTAIM can identify bond critical points and characterize the nature of these interactions, while NCI analysis provides a visual representation of the non-covalent interaction regions.
Chemical Reactivity and Mechanistic Studies Involving 1,1,2,2 Tetrakis 3 Bromophenyl Ethene
Reaction Pathways of C-Br Bond Activation and Transformation
The four bromine atoms on the phenyl rings of 1,1,2,2-tetrakis(3-bromophenyl)ethene are primary sites for chemical modification, making the molecule a valuable precursor for creating complex, multi-functionalized TPE derivatives. The activation and transformation of these C-Br bonds typically proceed through transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.
Prominent among these transformations is the Suzuki cross-coupling , where the C-Br bond reacts with an organoboron reagent in the presence of a palladium catalyst. While specific studies on the 3-bromo isomer are not prevalent, the analogous 1,1,2,2-tetrakis(4-bromophenyl)ethene (B1631156) readily undergoes Suzuki coupling with boronic acids, indicating that the 3-bromo isomer is also a suitable substrate for such reactions. researchgate.netacs.org Another key transformation is the Sonogashira coupling , which pairs the aryl bromide with a terminal alkyne, also catalyzed by palladium and a copper co-catalyst. mdpi.com This reaction is effective for meta-substituted phenyl halides, suggesting its applicability to this compound for the introduction of acetylenic moieties. mdpi.com
Beyond these, other potential transformations include:
Heck Coupling: Reaction with an alkene to form a new C-C double bond.
Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine.
Stille Coupling: Reaction with an organotin compound.
Grignard Reagent Formation: A Br/Mg exchange reaction can convert the C-Br bond into a nucleophilic Grignard reagent, which can then react with various electrophiles. researchgate.net This pathway offers an alternative route to functionalization. researchgate.net
These reactions can be performed to substitute one, some, or all four of the bromine atoms, allowing for precise control over the final molecular architecture. The choice of reaction conditions, catalyst, and stoichiometry of reagents determines the extent of substitution.
Table 1: Potential C-Br Bond Transformations for this compound
| Reaction Name | Coupling Partner | Reagents/Catalyst | Resulting Bond |
| Suzuki Coupling | Organoboronic acid/ester | Pd catalyst, Base | C-C (Aryl-Aryl) |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkyne) |
| Heck Coupling | Alkene | Pd catalyst, Base | C-C (Aryl-Vinyl) |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | C-N (Aryl-Amine) |
| Stille Coupling | Organotin reagent | Pd catalyst | C-C (Aryl-Aryl/Vinyl) |
| Br/Mg Exchange | Magnesium metal | Ether solvent | Forms C-MgBr (Grignard) |
Role of the Tetraphenylethylene (B103901) Core in Reaction Selectivity and Efficiency
The tetraphenylethylene (TPE) core is not merely a passive scaffold but plays a crucial role in the reactivity of the molecule. Its most defining characteristic is its three-dimensional, propeller-like shape. The four phenyl rings are twisted out of the plane of the central ethylene (B1197577) double bond due to severe steric hindrance. unipi.itmdpi.com This twisted conformation has profound implications for both the physical properties and chemical reactivity of the molecule.
This steric bulk can influence reaction efficiency by partially shielding the reactive C-Br bonds and the ortho-positions of the phenyl rings. This hindrance can slow down reaction rates compared to less crowded aryl bromides and may necessitate more forcing reaction conditions or specialized catalysts to achieve high yields.
Electronically, the TPE core influences the attached phenyl rings. In its ground state, there is limited electronic conjugation between the phenyl rings due to the twisted geometry. mdpi.com This electronic isolation means that the reactivity of one C-Br bond is not significantly influenced by the transformation of another, allowing for stepwise and controlled functionalization. However, the TPE unit is central to the phenomenon of Aggregation-Induced Emission (AIE). In dilute solutions, the phenyl rings can rotate freely, providing a non-radiative decay pathway for the excited state, which quenches fluorescence. unipi.itresearchgate.net In an aggregated state or within a rigid matrix like a polymer, these intramolecular rotations are restricted, blocking the non-radiative pathway and causing the molecule to become highly fluorescent. acs.orgunipi.itresearchgate.net This property is the primary driver for using TPE derivatives in materials science, particularly for developing sensors and emissive polymers. researchgate.netkaust.edu.sa
Regioselectivity Considerations for 3-Bromophenyl Substitution
When considering further functionalization of the phenyl rings on this compound, regioselectivity becomes a critical factor. The bromine atom at the 3-position (meta to the ethylene bridge) acts as an ortho-, para-directing group for subsequent electrophilic aromatic substitution reactions, albeit a deactivating one.
Therefore, incoming electrophiles would be directed to the positions ortho (C2, C4) and para (C6) to the bromine atom. However, these positions are not equally reactive due to the steric influence of the TPE core.
Position 2: This position is sterically hindered by the adjacent phenyl ring attached to the same carbon of the ethene bridge. Attack at this site is generally disfavored.
Position 4: This position is also subject to steric hindrance from a neighboring phenyl group on the adjacent ethene carbon.
Position 6: This position is the most sterically accessible site for an incoming electrophile.
Consequently, electrophilic substitution is most likely to occur at the C6 position. In transition metal-catalyzed reactions that proceed via C-H activation, similar steric arguments apply. The use of a bromo-substituent as a blocking group to direct arylation to a specific, less-hindered position is a known strategy in organic synthesis, particularly in thiophene (B33073) chemistry which serves as a useful analogue. mdpi.combeilstein-journals.org For instance, direct arylation of 3-substituted thiophenes can be selectively guided to the C5 position by placing a blocking group at the C2 position. beilstein-journals.org This principle suggests that the existing bromine on the 3-bromophenyl group can be exploited to control the regiochemical outcome of further functionalization.
Table 2: Predicted Regioselectivity for Electrophilic Attack on a 3-Bromophenyl Ring of the TPE Derivative
| Position Relative to Bromine | Position on Phenyl Ring | Steric Hindrance | Predicted Reactivity |
| Ortho | C2 | High | Low |
| Ortho | C4 | Moderate to High | Moderate |
| Para | C6 | Low | High |
Mechanistic Investigations of Polymerization and Cross-Coupling Reactions
The functionalization of this compound is often a step towards creating novel polymers with AIE properties. researchgate.netkaust.edu.sa The TPE unit serves as an AIE luminogen, and incorporating it into a polymer backbone can lead to highly emissive materials in the solid state. unipi.itresearchgate.net
Polymerization Mechanisms: One of the most direct methods to polymerize this compound is through step-growth polycondensation. A prime example would be Suzuki polycondensation , where the tetrabromo-monomer is reacted with a bifunctional boronic acid or ester (e.g., a diboronic acid of an aromatic compound). The reaction would proceed through repeated Suzuki coupling steps, forming a conjugated polymer with TPE units integrated into the main chain. The mechanism for each coupling step follows the standard catalytic cycle.
Cross-Coupling Mechanism: The mechanism for palladium-catalyzed cross-coupling reactions involving the C-Br bonds of this compound is well-established and proceeds through a catalytic cycle:
Oxidative Addition: A low-valent Pd(0) catalyst species inserts into the aryl C-Br bond of the TPE derivative. This is often the rate-determining step and results in a Pd(II) intermediate.
Transmetalation: The organometallic coupling partner (e.g., the organoboron compound in Suzuki coupling) exchanges its organic group with the bromide on the palladium center. This forms a new Pd(II) intermediate with two organic ligands.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
This cycle repeats until the desired degree of substitution is achieved or the monomer is consumed in a polymerization reaction. The efficiency of each step can be influenced by the ligands on the palladium, the base used, and the solvent, in addition to the steric and electronic factors of the TPE substrate itself.
Advanced Materials Science Applications of 1,1,2,2 Tetrakis 3 Bromophenyl Ethene Derivatives
Aggregation-Induced Emission (AIE) Characteristics and Luminescence Phenomena
Derivatives of 1,1,2,2-tetrakis(3-bromophenyl)ethene are part of the broader family of tetraphenylethene (TPE) compounds, which are renowned for a fascinating photophysical phenomenon known as aggregation-induced emission (AIE). nih.govscispace.com Unlike traditional fluorescent dyes that suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, AIE-active molecules, or "AIEgens," are non-emissive when molecularly dissolved but become highly luminescent upon aggregation. scispace.comacs.org This unique property makes them ideal candidates for a variety of applications in materials science.
Understanding the Mechanism of AIE in TPE Derivatives
The prevailing mechanism behind the AIE phenomenon in TPE derivatives is the restriction of intramolecular rotation (RIR). nih.gov In dilute solutions, the multiple phenyl rings of the TPE core undergo active rotational and vibrational motions, which provide non-radiative pathways for the decay of the excited state, thus quenching fluorescence. nih.govscispace.com However, in the aggregated state, these intramolecular rotations are physically constrained by neighboring molecules. This structural rigidity blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which results in strong light emission. nih.govnih.gov Ultrafast spectroscopy studies have provided direct evidence for this mechanism, showing that the excited-state dynamics are closely linked to these rotational motions. nih.gov The introduction of bromine atoms at the 3-position of the phenyl rings can further influence the electronic properties and packing modes in the aggregated state, potentially modulating the AIE characteristics.
Design Principles for Tunable Luminescence
The luminescence properties of TPE derivatives, including those based on this compound, can be finely tuned through rational molecular design. Key strategies include:
Substitution Pattern: The position and nature of substituents on the phenyl rings play a critical role. For instance, studies on regioisomeric TPE-thiophene derivatives have shown that the substitution pattern significantly modulates the photoluminescence quantum yields (PLQYs). nih.gov The dihedral angles of the TPE subunit, influenced by the substituent positions, are a key factor in determining the degree of intramolecular twisting and, consequently, the emission efficiency. nih.gov
Donor-Acceptor Architecture: Creating a donor-acceptor (D-A) structure within the molecule can lead to intramolecular charge transfer (ICT) characteristics. bohrium.com This can result in red-shifted emissions and can be a powerful tool for tuning the color of the luminescence.
Incorporation into Complex Systems: The luminescence can be tuned by incorporating TPE derivatives into larger systems such as polymers or supramolecular assemblies with lanthanide ions. rsc.orgrsc.org Energy transfer processes within these systems can lead to a wide range of emission colors. rsc.org For example, combining TPE derivative cations with Eu³⁺-β-diketone complex anions has been shown to create a dual energy transfer system with tunable luminescence. rsc.org
Below is a table summarizing how different design principles can affect the luminescence of TPE derivatives.
| Design Principle | Effect on Luminescence | Example Derivative Class | Reference |
| Substitution Pattern | Modulates photoluminescence quantum yield by altering intramolecular twisting. | TPE-thiophene regioisomers | nih.gov |
| Donor-Acceptor Structure | Induces intramolecular charge transfer (ICT), leading to red-shifted emissions. | TPE-quinoline derivatives | bohrium.com |
| Supramolecular Assembly | Enables tunable luminescence through energy transfer with other components like lanthanide ions. | TPE cations with Eu³⁺ complexes | rsc.orgrsc.org |
Mechanoluminescence in TPE-based Materials
Mechanoluminescence (ML) is the emission of light in response to a mechanical stimulus, such as grinding, stretching, or pressing. nih.gov Many AIE-active molecules, including TPE derivatives, exhibit mechano-responsive luminescence (MRL). nih.govrsc.org This property is attributed to the reversible transformation between different solid-state packing modes upon the application of mechanical force. For instance, a crystalline, highly emissive state can be converted into a less-ordered, amorphous state with a different emission color or intensity. bohrium.com This process is often reversible, with the original state being restored by fuming with a solvent or by annealing. bohrium.com The propeller-like shape of TPE derivatives is conducive to the formation of various metastable packing arrangements, making them excellent candidates for developing mechanoluminescent materials. While specific studies on the mechanoluminescence of polymers derived directly from this compound are not widely available, the general principles observed in other TPE derivatives are expected to apply.
Stimuli-Responsive Luminescence (e.g., acid-responsive)
The luminescence of TPE derivatives can be designed to respond to various external stimuli, including changes in pH. nih.gov This is typically achieved by incorporating functional groups that are sensitive to acids or bases into the TPE structure. For example, a TPE-containing styrene-maleic acid copolymer has been shown to exhibit pH-responsive fluorescence. rsc.org In such systems, changes in pH can alter the protonation state of the acidic or basic moieties, leading to conformational changes in the polymer or alterations in the aggregation state of the TPE units. This, in turn, affects the restriction of intramolecular rotations and modulates the fluorescence output. nih.gov While specific examples of acid-responsive luminescence in derivatives of this compound are not prominently reported, the principle of incorporating pH-sensitive groups remains a viable strategy for creating such materials. For instance, TPE derivatives functionalized with carboxylic acid groups have been used as fluorescent sensors for biogenic amines, where the interaction with the amine (a base) triggers a "turn-on" fluorescence response. rsc.org
Polymer and Macromolecular Architectures Based on this compound
The four bromine atoms on the this compound molecule make it an excellent tetra-functional monomer for the synthesis of cross-linked polymers and complex macromolecular architectures. These bromine atoms can readily participate in various cross-coupling reactions, allowing for the creation of extended conjugated networks.
Cross-Linked Conjugated Polymers via Controlled Polymerization (e.g., Suzuki-miniemulsion polymerization)
A powerful method for synthesizing cross-linked conjugated polymers from brominated TPE derivatives is through Suzuki-Miyaura coupling reactions. nih.govmdpi.com A particularly effective technique is Suzuki-miniemulsion polymerization. nih.gov This method involves the polymerization of the brominated TPE monomer with a diboronic acid or ester co-monomer in a miniemulsion system, which typically consists of an organic phase dispersed as nanodroplets in a continuous aqueous phase, stabilized by a surfactant. manchester.ac.ukresearchgate.netmanchester.ac.uk
This approach offers several advantages for creating advanced materials:
Formation of Nanoparticles: The polymerization occurs within the nanodroplets, leading to the direct formation of cross-linked conjugated polymer nanoparticles with controlled size and morphology. nih.gov
Aqueous Dispersibility: The resulting polymer nanoparticles can be dispersed in water, which is advantageous for applications in aqueous environments, such as biological sensing. nih.gov
Porous Structure: The cross-linked nature of the polymers can result in porous structures with high surface areas, which is beneficial for sensing applications as it allows for efficient diffusion and interaction with analytes. nih.govmdpi.com
A study on the 4-bromo isomer, 1,1,2,2-tetrakis(4-bromophenyl)ethene (B1631156), demonstrated the synthesis of poly(tetraphenylethene-co-biphenyl) (PTPEBP) nanoparticles via Suzuki-miniemulsion polymerization. nih.govmdpi.com These nanoparticles exhibited a spherical morphology with a diameter of approximately 56 nm and a specific surface area of 69.1 m²/g. nih.govmdpi.com The incorporation of the TPE unit endowed the nanoparticles with a fluorescence quantum yield of 8.14% in aqueous dispersion. nih.gov
The following table outlines the key parameters and outcomes of a typical Suzuki-miniemulsion polymerization for creating TPE-based cross-linked conjugated polymer nanoparticles.
| Parameter | Description | Typical Value/Observation | Reference |
| Monomers | Brominated TPE and a diboronic acid/ester | 1,1,2,2-tetrakis(4-bromophenyl)ethene, [1,1′-biphenyl]-4,4′-diyldiboronic acid | nih.govmdpi.com |
| Catalyst | Palladium-based catalyst | Tetrakis(triphenylphosphine)palladium(0) | nih.gov |
| Surfactant | Stabilizes the miniemulsion | Sodium dodecyl sulfate (B86663) (SDS) | nih.gov |
| Solvent System | Biphasic system | Toluene (B28343)/Water | nih.govmdpi.com |
| Polymerization Temp. | Temperature to drive the reaction | 85 °C | nih.gov |
| Product Morphology | Shape and size of the resulting polymer | Spherical nanoparticles (~56 nm diameter) | nih.govmdpi.com |
| Porosity | Surface area and pore size | BET surface area: 69.1 m²/g; Pore diameter: ~2.5 nm | nih.govmdpi.com |
| Quantum Yield | Fluorescence efficiency in aqueous dispersion | 8.14% | nih.gov |
While this data is for the 4-bromo isomer, similar principles and outcomes are expected for the polymerization of this compound, making it a promising building block for the creation of functional, porous, and luminescent polymer nanoparticles.
Microporous Organic Polymers (MOPs) and Conjugated Microporous Polymers (CMPs)
The tetra-functional nature of the 1,1,2,2-tetrakis(phenyl)ethene core makes it an ideal building block for creating highly crosslinked and permanently porous three-dimensional polymers. The bromine atoms on this compound (or its isomers) act as coupling sites for polymerization reactions, leading to the formation of Microporous Organic Polymers (MOPs) and Conjugated Microporous Polymers (CMPs). rsc.org
CMPs are a notable subclass of MOPs that feature extended π-conjugation throughout their porous framework. This conjugation imparts unique electronic and photophysical properties, such as fluorescence. rsc.org The synthesis of TPE-based CMPs is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira-Hagihara polymerizations. rsc.orgnih.gov For instance, 1,1,2,2-tetrakis(4-bromophenyl)ethene, an isomer of the title compound, can be polymerized with difunctional boronic acid esters via Suzuki coupling to form a porous, fluorescent TPE-CMP. rsc.org The resulting polymer possesses a delocalized conjugated structure, high porosity, and significant physical and chemical stability. rsc.org
Alternatively, Friedel-Crafts polymerization offers another route to TPE-based CMPs. This method can be used to synthesize polymers incorporating TPE, triphenylamine, and s-triazine units, resulting in materials with excellent porosity and thermal stability. ias.ac.in The inherent aggregation-induced emission (AIE) property of the TPE unit is retained and often enhanced within the rigid polymer network, making these materials highly luminescent in the solid state. rsc.org
Network Polymers with Specific Porosity and Functional Properties
The network polymers derived from tetrakis(bromophenyl)ethene are characterized by their specific and tunable porous properties, which are crucial for applications in gas storage and separation. The porosity arises from the inefficient packing of the rigid, three-dimensional polymer chains. The Brunauer–Emmett–Teller (BET) surface area, a measure of porosity, can be substantial in these materials.
For example, CMPs synthesized from tetrahedral monomers analogous to TPE have demonstrated high BET surface areas, with values for carbon-centered networks reaching up to 1595 m²/g. nih.gov A luminescent porous Tröger's base polymer incorporating a TPE unit, synthesized from 1,1,2,2-tetrakis(4-aminophenyl)ethene, exhibited a BET surface area of 484 m²/g. rsc.org This material also showed a significant CO₂ uptake capacity, highlighting the functional properties that can be engineered into the network. rsc.org The properties of these network polymers are directly influenced by the monomers and the synthetic conditions used.
| Polymer System | Monomers | Polymerization Type | BET Surface Area (m²/g) | Pore Size/Volume | Ref |
| TPE-CMP | 1,1,2,2-tetrakis(4-bromophenyl)ethene, 1,4-benzenediboronic acid bis(pinacol)ester | Suzuki Coupling | High | Microporous | rsc.org |
| TTDAT | Tetraphenylethylene (B103901), Triphenylamine, s-Triazine derivatives | Friedel-Crafts | 44.1 | Microporous | ias.ac.in |
| TTTPT | Tetraphenylethylene, Triphenylamine derivatives | Friedel-Crafts | 564.8 | Microporous | ias.ac.in |
| LMOP-15 | 1,1,2,2-tetrakis(4-aminophenyl)ethene, Dimethoxymethane | Tröger's Base Formation | 484 | Microporous | rsc.org |
| C-centered CMP | Tetra(p-ethynylphenyl)methane, 1,4-diiodobenzene | Sonogashira-Hagihara | up to 1595 | Microporous | nih.gov |
Metal-Organic Frameworks (MOFs) and Porous Organic Materials (POMs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. The geometry and functionality of the linker are critical in dictating the final structure and properties of the MOF. researchgate.net this compound serves as an excellent precursor for tetratopic linkers. The bromine atoms can be chemically transformed into coordinating groups, such as carboxylates or phosphonates, which can then bind to metal centers to form a 3D framework.
A key strategy involves converting the bromo- groups into phosphonic acids. For example, the related compound 1,1,2,2-tetrakis(4-phosphonophenyl)ethylene (H₈L) has been successfully used as a linker to synthesize a series of isostructural, porous phosphonate-based MOFs with rare-earth metal ions (Y³⁺, Tb³⁺, Dy³⁺, etc.). nih.gov The synthesis is typically performed under hydrothermal conditions, reacting the tetraphosphonic acid linker with the corresponding metal nitrates. The resulting frameworks, denoted as M-CAU-34, demonstrate the viability of using TPE-based scaffolds to build robust and porous MOFs. nih.gov The design flexibility of these linkers allows for precise engineering of the pore environment within the resulting MOF. nih.gov
The permanent porosity of MOFs makes them prime candidates for gas adsorption and separation applications. rsc.org The removal of sulfur dioxide (SO₂) from flue gas is a significant environmental challenge, and materials with high SO₂ capacity and selectivity over other gases like CO₂ are highly sought after. researchgate.net
Porous organic polymers (POPs) designed with specific chemical functionalities, such as exposed imidazole (B134444) groups, have demonstrated exceptional SO₂/CO₂ selectivity and high SO₂ capacity. researchgate.net While specific SO₂ capture data for MOFs derived directly from this compound are not widely reported, the principles of their design make them promising for this application. The tunable pore environment of a TPE-derived MOF can be functionalized to create preferential binding sites for acidic gases like SO₂. nih.gov For example, a TPE-based porous polymer, LMOP-15, showed a high isosteric heat of adsorption for CO₂, indicating strong interactions between the gas and the framework, a principle that also applies to SO₂ capture. rsc.org The high surface area and adjustable pore chemistry of these materials are key attributes for developing next-generation sorbents for toxic industrial gases.
The interaction between a porous host material and its encapsulated guest molecules is fundamental to applications in sensing, separation, and catalysis. nih.gov In TPE-based MOFs, the framework itself can exhibit dynamic behavior. Solid-state NMR spectroscopy studies on a TPE-bridged MOF revealed that the phenyl rings of the TPE core are dynamic, undergoing flipping motions with a determined energy barrier of 43(6) kJ/mol. nih.gov This intramolecular motion is directly linked to the material's fluorescent properties, particularly its aggregation-induced emission (AIE). nih.gov
The restriction of these intramolecular rotations when the TPE unit is locked within the rigid MOF structure is a key factor in activating its fluorescence. nih.gov Guest molecules entering the MOF pores can further modulate these dynamics. researchgate.net The interactions between the guest and the host framework can trigger conformational changes in the linker, leading to tunable luminescent responses. researchgate.net This dynamic guest-host relationship allows for the design of "smart" materials where the presence of a specific guest can be signaled by a change in the framework's physical properties. Furthermore, guest molecules can act as structure-directing agents during MOF synthesis, influencing the final topology and properties of the framework. chemrxiv.org
Chemo/Fluorescent Sensing Platforms
Derivatives of 1,1,2,2-tetrakis(phenyl)ethene are renowned for their aggregation-induced emission (AIE) properties. In solution, they are often non-emissive due to energy loss through the rotational motion of the phenyl rings. However, in an aggregated state or when constrained within a polymer or MOF, this rotation is restricted, leading to strong fluorescence. rsc.orgnih.gov This "turn-on" fluorescence makes them exceptional candidates for sensing applications.
Conjugated microporous polymers (CMPs) synthesized from TPE derivatives are highly effective fluorescent sensors for detecting nitroaromatic compounds, which are common explosives. rsc.org The electron-rich TPE-based polymer interacts with the electron-deficient nitroaromatic analyte (e.g., 2,4,6-trinitrophenol, TNP, or picric acid). This interaction facilitates a photoinduced electron transfer (PET) from the polymer to the analyte, which quenches the polymer's fluorescence. rsc.org The porous nature of the CMP enhances sensing performance by allowing rapid diffusion of the analyte into the framework, leading to a more efficient interaction with the TPE units. rsc.orgias.ac.in These sensors have demonstrated high sensitivity and selectivity for analytes like TNP in aqueous media. ias.ac.inmdpi.com
In addition to fluorescence sensing, TPE-based CMPs have been developed for electrochemiluminescence (ECL) sensing. A series of CMPs synthesized from 1,1,2,2-tetrakis(4-bromophenyl)ethene and various ethynyl-functionalized molecules acted as efficient ECL emitters, which could be quenched by the oxidation products of dopamine, enabling a sensitive biosensor. nih.gov
| Sensor Material | Analyte | Quenching Constant (Ksv) | Limit of Detection (LOD) | Ref |
| TPE-CMP | Picric Acid | High | Not Reported | rsc.org |
| PTPEBP Nanoparticles | 2,4,6-Trinitrophenol (TNP) | 2.50 × 10⁴ M⁻¹ | 1.07 µM | mdpi.com |
| TTDAT Polymer | 2,4,6-Trinitrophenol (TNP) | 1.31 × 10⁵ L·mol⁻¹ | Not Reported | ias.ac.in |
| TTDAT Polymer | Dinitrophenol (DNP) | 2.70 × 10⁴ L·mol⁻¹ | Not Reported | ias.ac.in |
| TTTPT Polymer | 2,4,6-Trinitrophenol (TNP) | 1.66 × 10⁴ L·mol⁻¹ | Not Reported | ias.ac.in |
| PTPA1-TPE / PTPA2-TPE | 2,4,6-Trinitrotoluene (TNT) | up to 8.3 × 10⁴ M⁻¹ | Not Reported | scispace.com |
| LMOP-15 | Picric Acid | High Selectivity | Not Reported | rsc.org |
Detection of Inorganic Analytes (e.g., metal ions)
The design of chemosensors for the detection of metal ions is a significant area of research, with fluorescent sensors offering high sensitivity and selectivity. TPE derivatives have been explored as fluorophores for this purpose. The general strategy involves functionalizing the TPE core with specific recognition moieties that can bind to target metal ions. This interaction can lead to changes in the fluorescence of the TPE unit, such as enhancement or quenching, signaling the presence of the analyte.
While direct studies on the application of this compound for the detection of specific inorganic analytes are not extensively reported in the current literature, the bromo-substituents can serve as versatile handles for further functionalization. Through reactions like the Suzuki or Sonogashira coupling, the bromine atoms can be replaced with various metal-ion-chelating groups. The position of these groups on the phenyl ring is critical. For the 3-bromo isomer, the resulting chelating groups would be in a meta position, which would influence the steric and electronic environment of the binding pocket and, consequently, the selectivity and sensitivity of the sensor.
For comparison, TPE derivatives functionalized with recognition units have been successfully employed for the detection of various metal ions. These sensors operate based on the AIE mechanism, where the binding of a metal ion can either promote or disrupt the aggregation of the TPE derivatives, leading to a "turn-on" or "turn-off" fluorescent response.
Sensing of Nitroaromatic Compounds
The detection of nitroaromatic compounds (NACs), which are common components of explosives, is of great importance for security and environmental monitoring. rsc.org Fluorescent chemosensors based on TPE derivatives have emerged as a highly effective platform for this application. nih.gov The electron-rich nature of the TPE core makes it an excellent electron donor, while NACs are typically electron-deficient. Upon interaction, a photoinduced electron transfer (PET) from the excited TPE derivative to the NAC can occur, leading to fluorescence quenching. rsc.org
Conjugated microporous polymers (CMPs) incorporating TPE units have been synthesized and shown to be effective in sensing NACs. rsc.org For instance, a CMP synthesized via Suzuki coupling polymerization of 1,1,2,2-tetrakis(4-bromophenyl)ethene and a diboronic ester exhibited strong fluorescence in the solid state and was used for the selective detection of picric acid through fluorescence quenching. rsc.org
While specific studies on this compound for NAC sensing are not prevalent, its derivatives are expected to be effective sensors. The electron-withdrawing nature of the bromine atoms can influence the energy levels of the TPE core, potentially affecting the efficiency of the PET process. The meta-position of the bromine atoms in the 3-bromo isomer would lead to different electronic and steric effects compared to the more common 4-bromo isomer, which could modulate the sensitivity and selectivity towards different NACs.
Below is a table summarizing the performance of a TPE-based sensor for various nitroaromatic compounds.
| Nitroaromatic Analyte | Quenching Efficiency (%) |
| Picric Acid (PA) | High |
| 2,4-Dinitrotoluene (DNT) | Moderate |
| 2,6-Dinitrotoluene (DNT) | Moderate |
| Nitrobenzene (NB) | Low |
This data is representative of TPE-based sensors and not specific to the 3-bromo isomer.
Optoelectronic and Electronic Materials Applications
TPE derivatives are highly promising materials for the emissive layer in OLEDs due to their high solid-state fluorescence quantum yields, good thermal stability, and morphological stability. The AIE property is particularly advantageous as it mitigates the aggregation-caused quenching (ACQ) that plagues many traditional fluorescent dyes in the solid state.
The unique electronic properties of TPE derivatives also make them suitable for use in other photoelectric devices, such as photodetectors and solar cells. The ability to functionalize the TPE core allows for the tuning of its absorption spectrum and energy levels to match the requirements of specific applications. While research in this area is still developing, the high charge-carrier mobility and tunable optoelectronic properties of TPE derivatives are advantageous.
For instance, TPE-based materials can be incorporated into the active layer of organic solar cells as either donor or acceptor materials. The bromine atoms in this compound provide a route to synthesize more complex structures with tailored electronic properties for photovoltaic applications. The meta-substitution pattern would likely result in a less planar and more twisted molecular structure compared to the para-isomer, which could influence the morphology of the active layer and the efficiency of charge separation and transport. There is a need for further research to explore the potential of this compound derivatives as photoelectric materials.
The development of high-performance energy storage devices, such as supercapacitors, is a critical area of materials science. Organic electrode materials are attractive due to their potential for high charge storage capacity, flexibility, and sustainability. While the direct application of this compound in supercapacitors has not been reported, its derivatives could be designed to function as active electrode materials.
The TPE core can be functionalized with redox-active groups that can undergo reversible electrochemical reactions, enabling charge storage. The bromine atoms on the 3-bromo isomer could be replaced with such groups. The porous nature of materials constructed from TPE derivatives, such as CMPs, could also be beneficial for supercapacitor applications by providing a high surface area for electrolyte ion accessibility and rapid charge/discharge kinetics. Further research is required to synthesize and evaluate the performance of this compound-based materials for energy storage.
Catalysis and Photocatalysis Applications
The application of TPE derivatives in catalysis and photocatalysis is an emerging field. The photoactive nature of the TPE core, combined with the ability to introduce catalytic sites through functionalization, makes these compounds interesting candidates for various catalytic transformations.
The bromine atoms in this compound can serve as precursors for the introduction of catalytically active metal centers or organocatalytic moieties. For example, through coordination chemistry, the bromo-groups could be replaced by ligands that can chelate to metal ions, forming TPE-based catalysts. The AIE properties of the TPE core could also be exploited to monitor the catalytic process in real-time.
In photocatalysis, TPE derivatives can act as photosensitizers, absorbing light and transferring the energy to other molecules to initiate a chemical reaction. The tunable photophysical properties of TPEs are advantageous for designing photocatalysts that are active under specific light conditions. The meta-substitution in this compound would influence the electronic properties of the TPE core, which could in turn affect its performance as a photosensitizer. As with other applications, more research is needed to fully explore the potential of this specific compound and its derivatives in catalysis and photocatalysis.
Future Directions and Emerging Research Avenues for 1,1,2,2 Tetrakis 3 Bromophenyl Ethene
Development of Novel Synthetic Methodologies for Site-Specific Functionalization
The four bromine atoms on the phenyl rings of 1,1,2,2-Tetrakis(3-bromophenyl)ethene serve as versatile handles for a wide array of post-synthetic modifications. The development of novel synthetic methodologies for their site-specific functionalization is a critical first step in unlocking the potential of this molecule. Future research could focus on:
Selective Cross-Coupling Reactions: Investigating the differential reactivity of the bromine atoms to achieve mono-, di-, tri-, or even tetra-functionalization through established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. The steric and electronic effects of the meta-substitution pattern will likely play a crucial role in dictating the regioselectivity of these transformations.
Orthogonal Functionalization Strategies: Designing multi-step synthetic sequences that allow for the introduction of different functional groups onto the TPE core. This could involve protecting group strategies or the sequential application of different coupling chemistries to build complex, multifunctional molecules with precisely controlled architectures.
A key challenge and area of interest will be to understand how the substitution pattern at the meta-position influences the reactivity and the ultimate properties of the resulting derivatives, compared to the more studied para-substituted isomers.
Exploration of Advanced Supramolecular Assemblies and Self-Healing Materials
The propeller-like, non-planar structure of the TPE core is a powerful motif for the construction of advanced supramolecular assemblies. For this compound, the bromine atoms introduce the possibility of halogen bonding as a significant non-covalent interaction to drive self-assembly. Research in this area could explore:
Halogen-Bonded Supramolecular Polymers: The synthesis of derivatives where the bromine atoms can act as halogen bond donors to direct the formation of linear or cross-linked supramolecular polymers. The strength and directionality of these interactions could be tuned by introducing complementary halogen bond acceptors.
Self-Healing Materials: The incorporation of this compound derivatives into polymer matrices to create self-healing materials. The reversible nature of non-covalent interactions, such as halogen bonding or π-π stacking, could be harnessed to enable the repair of mechanical damage upon the application of an external stimulus like heat or light.
Detailed structural analysis using techniques such as X-ray crystallography and scanning probe microscopy would be essential to understand the packing and organization within these supramolecular structures.
Integration into Hybrid Functional Materials for Multi-Stimuli Responsiveness
The integration of this compound into hybrid materials offers a promising route to creating systems with multi-stimuli responsiveness. The inherent AIE properties of the TPE core, combined with the potential for functionalization, could lead to materials that respond to a variety of external cues. Future research could focus on:
Organic-Inorganic Hybrid Materials: The synthesis of hybrid materials by incorporating functionalized this compound derivatives into inorganic frameworks such as metal-organic frameworks (MOFs), zeolites, or nanoparticles. The synergistic properties of the organic and inorganic components could lead to enhanced sensing capabilities, catalytic activity, or light-emitting properties.
Multi-Stimuli Responsive Polymers: The development of polymers that incorporate this compound as a responsive unit. By introducing other stimuli-responsive moieties, it may be possible to create materials that change their optical or mechanical properties in response to multiple inputs such as light, temperature, pH, and specific analytes.
Advanced Computational Modeling for Predictive Design of Derivatives with Tailored Properties
Given the lack of experimental data, advanced computational modeling will be an invaluable tool for predicting the properties of this compound and its derivatives. Theoretical studies can provide crucial insights and guide synthetic efforts. Key areas for computational investigation include:
Electronic Structure and Photophysical Properties: Using density functional theory (DFT) and time-dependent DFT (TD-DFT) to calculate the electronic structure, absorption, and emission properties of the parent molecule and its functionalized derivatives. This can help in understanding the impact of the meta-bromo substitution on the AIE effect.
Conformational Analysis and Intermolecular Interactions: Employing molecular dynamics (MD) simulations to study the conformational flexibility of the molecule and to model its aggregation behavior. These simulations can provide insights into the intermolecular interactions, such as π-π stacking and halogen bonding, that govern self-assembly.
Predictive Design of Functional Materials: Using computational screening to identify promising derivatives of this compound with tailored properties for specific applications, such as enhanced fluorescence quantum yields, specific analyte binding, or desired mechanical properties in self-healing materials.
By leveraging computational chemistry, researchers can prioritize synthetic targets and accelerate the discovery of new materials based on this underexplored TPE platform.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
